Bicyclo[2.2.1]heptane-7-carboxylic acid
Description
Contextual Importance within Bridged Bicyclic Systems
Bridged bicyclic compounds are a cornerstone of organic chemistry, found in numerous natural products and pharmaceutical agents. youtube.com The bicyclo[2.2.1]heptane framework, also known as norbornane (B1196662), is a prototypical example of this class. wikipedia.org Its rigid structure serves as a three-dimensional scaffold, allowing chemists to append functional groups in specific orientations. This conformational restriction is highly valuable in drug discovery, where the precise geometry of a molecule can dictate its biological activity. nih.govresearchgate.net The use of bicyclic motifs like bicyclo[2.2.1]heptane is a widely employed strategy for developing novel therapeutic agents. nih.gov
The rigidity of the bicyclo[2.2.1]heptane system limits the conformational freedom of the molecule, which can lead to enhanced binding affinity and selectivity for biological targets such as enzymes and receptors. rsc.org This makes derivatives of bicyclo[2.2.1]heptane-7-carboxylic acid attractive candidates for medicinal chemistry research. cymitquimica.com Furthermore, this structural framework is instrumental in studying reaction mechanisms and stereochemistry due to its well-defined and predictable geometry. tandfonline.com
Overview of Structural Features and Prominent Derivatives in Academic Research
The structure of this compound is defined by a cyclohexane (B81311) ring bridged by a methylene (B1212753) group between the 1 and 4 positions. wikipedia.org This creates a strained, cage-like structure. A key stereochemical feature of substituted norbornane systems is the existence of exo and endo isomers, which describe the orientation of a substituent relative to the main six-membered ring. youtube.com This stereoisomerism is crucial as it significantly influences the reactivity and biological properties of the derivatives. tandfonline.com
The versatility of the bicyclo[2.2.1]heptane scaffold has led to the development of numerous derivatives with diverse applications in academic research:
Medicinal Chemistry: Derivatives of this scaffold are prevalent in drug discovery. For instance, N,N′-diarylsquaramides containing a bicyclo[2.2.1]heptane moiety have been identified as selective antagonists for the CXCR2 receptor, showing potential as anti-cancer metastasis agents. nih.gov Additionally, conformationally constrained carbocyclic nucleoside analogues incorporating the bicyclo[2.2.1]heptane skeleton have been synthesized and tested for anticancer activity. nih.gov
Peptidomimetics: The rigid framework is used to create unnatural amino acids that mimic peptide secondary structures. 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid, for example, serves as a constrained analogue of proline, a critical amino acid in protein structure. unirioja.es These derivatives are valuable tools for studying protein-protein interactions and designing peptide-based drugs. psu.edu
Materials Science: Norbornene derivatives, including esters of norbornene carboxylic acids, are important monomers for ring-opening metathesis polymerization (ROMP). sigmaaldrich.com This process yields polymers with high thermal stability and specific optical properties, making them suitable for applications in microelectronics and as advanced materials. mdpi.comsigmaaldrich.com
Table 2: Prominent Derivatives of the Bicyclo[2.2.1]heptane Scaffold in Research
| Derivative Name | Area of Research | Significance |
|---|---|---|
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide | Medicinal Chemistry | Potent and selective CXCR2 antagonist with anti-cancer metastasis activity. nih.gov |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid | Peptidomimetics | A rigid proline analogue used to create conformationally constrained peptides. unirioja.es |
| Carbocyclic Nucleoside Analogues | Medicinal Chemistry | Synthesized with a bicyclo[2.2.1]heptane fragment as a sugar mimic, showing anticancer activity. nih.gov |
| Exo-5-norbornenecarboxylic acid esters | Materials Science | Monomers for ROMP, producing polymers with high glass transition temperatures and optical clarity. sigmaaldrich.commdpi.com |
Historical Development of Research on the Bicyclo[2.2.1]heptane Scaffold
The parent hydrocarbon, bicyclo[2.2.1]heptane, is commonly known as norbornane. Its name is derived from bornane (1,7,7-trimethylnorbornane), a natural compound related to camphor (B46023). The prefix "nor-" indicates the absence of the methyl groups found in bornane. wikipedia.org The first synthesis of norbornane was achieved through the reduction of norcamphor. wikipedia.org
A pivotal moment in the history of this scaffold was the development of the Diels-Alder reaction, a powerful cycloaddition reaction that provides a straightforward route to the norbornene skeleton (bicyclo[2.2.1]hept-2-ene) from cyclopentadiene (B3395910) and an appropriate dienophile. wikipedia.orgpearson.com This accessibility has greatly facilitated the exploration of norbornane chemistry.
Over the decades, research has expanded from fundamental studies of its structure and reactivity to a wide array of applications. The unique strain and stereochemistry of the bicyclo[2.2.1]heptane system have made it a subject of intense investigation, particularly in the study of carbocation rearrangements (e.g., the 2-norbornyl cation controversy). wikipedia.org In recent years, the focus has shifted towards leveraging its rigid three-dimensional structure in applied fields, leading to the development of novel catalysts, polymers, and therapeutic agents. rsc.orgrsc.org The continued development of enantioselective synthetic methods provides access to functionally complex bicyclo[2.2.1]heptane derivatives, ensuring its relevance in modern chemical research. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]heptane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-1-2-6(7)4-3-5/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOORKXBTBVURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509086 | |
| Record name | Bicyclo[2.2.1]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5971-67-5 | |
| Record name | Bicyclo[2.2.1]heptane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[2.2.1]heptane-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Strategies
Total Synthesis Approaches to Bicyclo[2.2.1]heptane-7-carboxylic Acid and its Analogues
The construction of the bicyclo[2.2.1]heptane skeleton is a central theme in modern organic synthesis. The unique three-dimensional structure of this scaffold necessitates creative and efficient synthetic solutions.
Diels-Alder Cycloadditions in Bicyclo[2.2.1]heptane Scaffold Construction.researchgate.netacs.orgrsc.org
The Diels-Alder reaction, a [4+2] cycloaddition, stands as a cornerstone for the synthesis of the bicyclo[2.2.1]heptane core. rsc.org This powerful carbon-carbon bond-forming reaction allows for the rapid assembly of the bicyclic system with a high degree of stereocontrol. researchgate.netacs.org The reaction typically involves a conjugated diene and a dienophile to form a cyclohexene (B86901) ring, which in the context of bicyclo[2.2.1]heptane synthesis, is part of the bridged structure. The versatility of the Diels-Alder reaction has been demonstrated in the synthesis of various substituted bicyclo[2.2.1]heptane derivatives. researchgate.net
The choice of dienophile is critical to the success and stereochemical outcome of the Diels-Alder reaction. For the synthesis of analogues of this compound, particularly nitrogen-containing analogues, dienophiles such as methyl 2-benzamidoacrylate have proven effective. unirioja.es In one approach, methyl 2-benzamidoacrylate was synthesized from D,L-serine and subsequently used in a Diels-Alder reaction to create a precursor to a constrained proline analogue. unirioja.es
Other common dienes and dienophiles employed in the construction of similar bicyclic systems include furan (B31954) and acrylonitrile. For instance, a highly regioselective Diels-Alder reaction between 2-methylfuran (B129897) and methyl 3-bromopropiolate is a key step in the synthesis of 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester. mdpi.com
| Diene | Dienophile | Product Scaffold | Reference |
| 2-Trimethylsilyloxy-1,3-butadiene | Methyl 2-benzamidoacrylate | 7-Azabicyclo[2.2.1]heptane precursor | unirioja.es |
| 2-Methylfuran | Methyl 3-bromopropiolate | 7-Oxabicyclo[2.2.1]heptane | mdpi.com |
Recent advancements in catalysis have introduced organocatalytic methods for formal [4+2] cycloadditions. These methods often rely on the formation of reactive intermediates, such as dienamines, which then participate in the cycloaddition. nih.gov Hydrogen-bond-directing organocatalysts can be employed to achieve high enantioselectivity in these reactions. nih.gov This strategy relies on the catalyst's ability to pre-organize the transition state through non-covalent interactions, thereby controlling the stereochemical outcome. d-nb.info While not yet explicitly reported for the direct synthesis of this compound, these catalytic systems represent a promising avenue for the asymmetric synthesis of its derivatives.
Palladium-Catalyzed Cross-Coupling Reactions for Bicyclic Core Formation.nih.govbohrium.comrsc.org
Palladium catalysis offers a powerful alternative and complementary approach to cycloaddition reactions for the construction of the bicyclo[2.2.1]heptane framework. nih.govbohrium.com These methods often involve the difunctionalization of norbornene or its derivatives. A one-pot, three-component coupling of norbornene, aryl halides, and arylacetylenes using a ligand-free palladium catalytic system has been reported for the synthesis of bicyclo[2.2.1]heptane derivatives. bohrium.com This reaction efficiently forms new C(sp³)–C(sp²) and C(sp³)–C(sp) bonds.
Palladium-catalyzed amination reactions have also been utilized to synthesize N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes from heteroaryl halides and 7-azabicyclo[2.2.1]heptane. nih.gov Furthermore, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides a route to oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.org
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Three-Component Coupling | Norbornene, Aryl Halide, Arylacetylene | Ligand-free Palladium Salt | Difunctionalized Bicyclo[2.2.1]heptane | bohrium.com |
| Amination | 7-Azabicyclo[2.2.1]heptane, Heteroaryl Halide | Palladium-bisimidazol-2-ylidene complex | N-heteroaryl-7-azabicyclo[2.2.1]heptane | nih.gov |
| 1,2-Aminoacyloxylation | Cyclopentene | Palladium catalyst | Oxygenated 2-Azabicyclo[2.2.1]heptane | rsc.org |
Intramolecular Cyclization Strategies.unirioja.esuni-regensburg.de
Intramolecular reactions provide an effective means of forming the bicyclic system of this compound analogues. These strategies often involve the formation of a suitably functionalized cyclohexane (B81311) or cyclopentane (B165970) precursor, which then undergoes an internal bond-forming reaction to create the bridged structure.
For example, the synthesis of a 7-azabicyclo[2.2.1]heptane system can be achieved through a base-promoted internal nucleophilic displacement of a methanesulphonate group in a functionalized cyclohexane derivative. unirioja.es This key cyclization step proceeds in high yield to furnish the desired bicyclic core. unirioja.es Similarly, intramolecular cyclization of functionalized cyclohexane derivatives is a useful approach for the preparation of 7-azabicyclo[2.2.1]heptane-3-carboxylic acid. uni-regensburg.de
Asymmetric Synthesis of Enantiopure Bicyclo[2.2.1]heptane Carboxylates and Derivatives
The synthesis of enantiomerically pure bicyclo[2.2.1]heptane derivatives is of significant interest due to their application as chiral building blocks and rigid scaffolds in medicinal chemistry and materials science. Various strategies have been developed to achieve high levels of stereocontrol, including leveraging natural sources of chirality, employing asymmetric catalysis, controlling diastereoselectivity in reaction pathways, and developing efficient methods for resolving racemic mixtures.
Chiral pool synthesis utilizes readily available, inexpensive, and enantiopure natural products as starting materials. nih.govescholarship.org For the bicyclo[2.2.1]heptane framework, camphor (B46023) and its derivatives are prominent examples of such starting materials. nih.gov (+)-Camphor, (−)-borneol, and (−)-fenchone are inexpensive building blocks that provide the core bicyclo[2.2.1]heptane nucleus. nih.gov
A key derivative from this pool is (1S)-(+)-ketopinic acid (7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid), which serves as a versatile precursor. For instance, diastereomerically pure (1S, 2R)- and (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids have been synthesized in high yields from (1S)-ketopinic acid. jst.go.jp The synthesis of the 2-exo-hydroxy isomer is achieved through the reduction of an alkyl ketopinate with L-Selectride, while the 2-endo isomer can be obtained via a base-catalyzed epimerization of the 2-exo isomer through a retro-aldol reaction. jst.go.jp Similarly, (1S)-(+)-ketopinic acid can be converted into its corresponding N-phenylcarboxamide by treatment with thionyl chloride (SOCl2) followed by reaction with an amine. mdpi.com The rigid camphor skeleton also allows for rearrangements to produce other functionalized bicyclic systems, such as using tetrabromoepifenchone (derived from camphor bromination) to access novel chiral bicyclo[2.2.1]heptane derivatives. researchgate.net
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, providing metal-free conditions for constructing chiral molecules. A notable application in this context is the formal [4+2] cycloaddition reaction to produce bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.orgrsc.org This approach allows for rapid access to a variety of these bicyclic structures from simple starting materials under mild and operationally simple conditions. rsc.orgresearchgate.net
The reaction typically employs a chiral organocatalyst, such as one derived from diarylprolinol (10 mol%), in a solvent like toluene (B28343) at room temperature. Post-reaction treatment with a base such as 1,8-diazabicycloundec-7-ene (DBU) can enhance both the yield and the enantiomeric excess. This methodology has proven effective, achieving high isolated yields and excellent stereoselectivity. researchgate.net
| Parameter | Reported Value | Reference |
|---|---|---|
| Isolated Yield | 83–90% | |
| Diastereomeric Ratio (dr) | up to >20:1 | |
| Enantiomeric Excess (ee) | 95–99% |
Achieving diastereoselective control is crucial when multiple stereocenters are present. One effective strategy involves the use of chiral auxiliaries in Diels-Alder reactions. For example, the asymmetric synthesis of conformationally constrained 4-hydroxyprolines with a 7-azabicyclo[2.2.1]heptane skeleton utilized the chiral auxiliary (-)-8-phenylmenthyl 2-acetamidoacrylate in a reaction with 1,3-butadiene. unirioja.es This approach leads to the formation of the cycloadduct with high diastereoselectivity. unirioja.es
Substrate-controlled synthesis is another powerful method. A facile approach to α- and β-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid has been described where a substrate-controlled α-carboxylation of a norbornene monoester yielded an asymmetric diester intermediate with a high diastereomeric ratio of up to 35:1. researchgate.net Similarly, the Diels-Alder reaction between cyclopentadiene (B3395910) and an N-acetyl-α,β-didehydroalaninate of (-)-cis-3-hydroxy isobornyl neopentyl ether proceeds with total diastereofacial selectivity, yielding the corresponding norbornene cycloadducts. researchgate.net
When asymmetric synthesis is not feasible or provides insufficient enantiopurity, the resolution of a racemic mixture is required. Several methods, ranging from classical techniques to modern chromatographic separations, are employed.
Diastereomeric Salt Formation : This classical method involves reacting the racemic carboxylic acid with a chiral base (or a racemic base with a chiral acid) to form diastereomeric salts, which can often be separated by fractional crystallization due to different solubilities. For instance, related bicyclic amino esters have been resolved using O,O'-dibenzoyltartaric acid. researchgate.net
Covalent Modification : Another approach is the covalent modification of the racemate with a chiral auxiliary to form diastereomers. These diastereomers can then be separated by standard techniques like chromatography, after which the chiral auxiliary is cleaved to yield the pure enantiomers. This strategy has been considered for the separation of N-protected 7-azabicyclo[2.2.1]heptane-2-carboxylic acid enantiomers. doi.org
Chromatographic Methods : Modern chromatography offers powerful tools for chiral separations.
Separation of Diastereomers : Racemic compounds can be derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral column. Gas chromatography has been used to separate diastereomeric amides of 7-carboxybicyclo[2.2.1]heptane keto acids prepared with chiral amines like (R)-(+)-α-methylbenzylamine. tandfonline.com
Direct Enantiomer Separation : The most direct method involves using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). A rapid and precise enantioselective LC method was developed for the resolution of (±)-anti-3-oxotricyclo[2.2.1.0]heptane-7-carboxylic acid using a Chiralcel OD-H column, achieving baseline resolution in under eight minutes. researchgate.net Similarly, the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was achieved on a cellulose (B213188) triacetate column. ku.ac.ke
| Method | Principle | Example Application | Reference |
|---|---|---|---|
| Diastereomeric Salt Formation | Separation of diastereomeric salts by crystallization. | Resolution with O,O'-dibenzoyltartaric acid. | researchgate.net |
| Covalent Derivatization | Separation of covalently bonded diastereomers by chromatography. | Use of a chiral auxiliary followed by cleavage. | doi.org |
| GC of Diastereomers | Derivatization with a chiral reagent, followed by GC separation. | Amides formed with (R)-(+)-α-methylbenzylamine. | tandfonline.com |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Resolution on a Chiralcel OD-H column. | researchgate.net |
Functionalization and Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile functional handle that can be converted into a wide range of other functional groups. These transformations are essential for synthesizing diverse derivatives for various applications.
Common derivatizations include:
Amide Formation : The carboxylic acid can be converted to a carboxamide. This typically involves an initial activation step, for example, by forming an acid chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. mdpi.comunirioja.es
Esterification : The formation of esters is a fundamental transformation, often achieved under acidic conditions with an alcohol. Esters themselves are versatile intermediates.
Reduction to Alcohols : The carboxyl group or its corresponding ester can be reduced to a primary alcohol. google.comgoogle.com
Conversion to Acyl Azides : The carboxylic acid can be transformed into an acyl azide (B81097) using reagents such as diphenylphosphoryl azide (DPPA). Acyl azides are valuable intermediates, notably in the Curtius rearrangement to form isocyanates, which can be further converted to amines or urethanes. The azide group itself can also be reduced directly to an amine.
These derivatization strategies allow for the structural elaboration of the bicyclo[2.2.1]heptane scaffold, enabling the synthesis of complex target molecules.
Compound Index
| Compound Name |
|---|
| 1,8-diazabicycloundec-7-ene (DBU) |
| 1,3-butadiene |
| (-)-8-phenylmenthyl 2-acetamidoacrylate |
| (-)-borneol |
| (-)-cis-3-hydroxy isobornyl neopentyl ether |
| (-)-fenchone |
| (1S)-(+)-ketopinic acid |
| (1S, 2R)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
| (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid |
| (R)-(+)-α-methylbenzylamine |
| (+)-Camphor |
| 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide |
| 7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid |
| 7-azabicyclo[2.2.1]heptane |
| anti-3-oxotricyclo[2.2.1.0]heptane-7-carboxylic acid |
| This compound |
| cyclopentadiene |
| diphenylphosphoryl azide (DPPA) |
| L-Selectride |
| N-acetyl-α,β-didehydroalaninate |
| O,O'-dibenzoyltartaric acid |
| oxalyl chloride |
| tetrabromoepifenchone |
| thionyl chloride |
| toluene |
Introduction of Heteroatoms into the Bicyclic Scaffold
The incorporation of heteroatoms such as nitrogen and oxygen into the bicyclo[2.2.1]heptane skeleton at the 7-position gives rise to 7-aza and 7-oxa systems, respectively. These modifications significantly alter the parent molecule's physical, chemical, and biological properties.
Synthesis of 7-Azabicyclo[2.2.1]heptane-2-carboxylic Acid Derivatives
The synthesis of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives has also been explored, often leveraging the Diels-Alder reaction. For instance, the reaction of N-substituted pyrroles with acetylenic dienophiles can construct the bicyclic core, although yields have historically been low. cdnsciencepub.com More recent advancements have shown that using aluminum chloride as a catalyst can significantly improve the yield of the cycloaddition product. cdnsciencepub.com Another approach involves an intramolecular Ugi multicomponent reaction with 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, leading to polyfunctionalized azabicyclic peptidomimetics. psu.edu Furthermore, a synthetic route starting from L-serine has been developed to produce a glutamic acid analogue with a 2-substituted 7-azabicyclo[2.2.1]heptane skeleton. nih.gov This multi-step synthesis involves a key transannular alkylation to form the bicyclic ring system. nih.gov
Synthesis of 7-Oxabicyclo[2.2.1]heptane Derivatives
The Diels-Alder reaction between furan and various dienophiles is the most common and versatile method for synthesizing 7-oxabicyclo[2.2.1]heptane derivatives. researchgate.net This approach allows for the preparation of a wide range of substituted oxabicyclic compounds. For example, the reaction of furan with acrylic acid yields endo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid. researchgate.net These derivatives serve as valuable chiral building blocks for the total synthesis of natural products. researchgate.net More recently, a gold(I)-catalyzed cycloisomerization of alkynediols has been developed as a highly regio- and stereoselective method to construct 7-oxabicyclo[2.2.1]heptanes. researchgate.net Furthermore, phosphonodipeptide derivatives of exo-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride (B1165640) have been synthesized, demonstrating the utility of this scaffold in creating complex molecules. tandfonline.com
Regioselective and Stereoselective Functionalization
Achieving regioselective and stereoselective functionalization of the bicyclo[2.2.1]heptane system is paramount for controlling the spatial arrangement of substituents and, consequently, the molecule's properties. An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide rapid access to a variety of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org The stereospecific reduction of a C-2 ketone on a 7-azabicyclo[2.2.1]heptane framework from the exo face has been shown to yield a single protected glutamate (B1630785) analogue, highlighting the influence of the rigid bicyclic structure on directing incoming reagents. nih.gov Additionally, directed palladium-catalyzed β-(hetero)arylation has been successfully applied to the 7-oxabicyclo[2.2.1]heptane framework, achieving complete diastereoselectivity. researchgate.net
Ring Expansion/Contraction and Rearrangement Strategies (e.g., Titanocene (B72419) Alkylidene Complexes)
Ring expansion and contraction reactions offer powerful strategies for transforming the bicyclo[2.2.1]heptane skeleton into other valuable ring systems. The high strain inherent in this bicyclic system can be exploited to drive retro-condensation reactions, leading to highly functionalized cyclopentene, 2,5-dihydrofuran, and 3-pyrroline (B95000) scaffolds. nih.gov
A significant advancement in rearrangement strategies involves the use of titanocene alkylidene complexes, such as the Tebbe reagent. caltech.edu Ester-substituted norbornenes react with these complexes to form stable titanacyclobutanes. Upon heating, these metallacycles can rearrange to a carbene-olefin complex. caltech.edu This intermediate can then undergo a productive ring-opening, cleaving the bicyclo[2.2.1]heptane ring system to form substituted bicyclo[3.2.0]heptenes through an intramolecular Wittig-like reaction. caltech.edu This methodology has been successfully applied in the total synthesis of natural products like (±)-Δ⁹⁽¹²⁾-capnellene. caltech.edu
| Starting Material | Reagent | Product | Application |
| Ester-substituted norbornenes | Titanocene methylene (B1212753) complex (Tebbe's reagent) | Substituted bicyclo[3.2.0]heptenes | Total synthesis of natural products |
| 4,4-dimethyltricyclo[5.2.1.0¹˒⁵]dec-8-ene-6-carboxylic acid tert-butyl ester | Titanocene methylene complex | 10,10-dimethyl-3-methoxy-7-vinyltricyclo[5.3.0.0²˒⁵]dec-2-ene | Synthesis of (±)-Δ⁹⁽¹²⁾-capnellene |
Reaction Mechanisms and Reactivity Studies
Fundamental Mechanistic Pathways
The chemical behavior of the bicyclo[2.2.1]heptane system is characterized by several fundamental mechanistic pathways, which are often influenced by the molecule's inherent ring strain and fixed geometry.
Photochemical stimulation of unsaturated bicyclo[2.2.1]heptane derivatives can induce sigmatropic rearrangements, which are pericyclic reactions involving the migration of a sigma-bond across a π-electron system. These reactions are governed by orbital symmetry rules.
A notable example is the photorearrangement of 2-cyanobicyclo[2.2.1]hept-2-ene, a structurally related analogue. cdnsciencepub.com Upon irradiation in a hexane (B92381) solution, this compound undergoes competing 1,2- and 1,3-sigmatropic shifts. mcmaster.camcmaster.ca These orbital symmetry-allowed photochemical processes lead to the formation of two main rearrangement products: 1-cyanobicyclo[4.1.0]hept-2-ene as the major product and 7-cyanotricyclo[4.1.0.0³,⁷]heptane as the minor product. cdnsciencepub.com The minor product's identity was confirmed through catalytic hydrogenation to 7-cyanobicyclo[2.2.1]heptane, which was then compared to an authentic sample synthesized from bicyclo[2.2.1]heptane-7-carboxylic acid. mcmaster.camcmaster.ca Further investigation is required to determine whether these rearrangements proceed through a concerted or a diradical mechanism. mcmaster.ca
| Reactant | Conditions | Rearrangement Type | Products | Ratio |
| 2-cyanobicyclo[2.2.1]hept-2-ene | Irradiation (Hg lamp) in hexane | 1,3-Sigmatropic Shift | 1-cyanobicyclo[4.1.0]hept-2-ene | 20 |
| 1,2-Sigmatropic Shift | 7-cyanotricyclo[4.1.0.0³,⁷]heptane | 1 |
Data sourced from McCullough et al., 1982. cdnsciencepub.com
The bicyclo[2.2.1]heptane skeleton presents significant steric hindrance, which strongly influences nucleophilic reactions. Direct SN2 substitution at the bridgehead C1 or the sterically encumbered C7 position is particularly difficult due to the rigid framework that prevents the ideal 120° bond angles required for an sp²-hybridized transition state. le.ac.uk
Despite these constraints, nucleophilic displacements can occur, often facilitated by neighboring group participation or under conditions that promote rearrangement. For instance, a base-promoted internal nucleophilic displacement of a methanesulphonate group is a key step in the synthesis of the 7-azabicyclo[2.2.1]heptane system, a constrained proline analogue. unirioja.es In other cases, nucleophilic attack can trigger strain-releasing rearrangements. An example is the reaction of 1-mesyloxy-8,7-dimethylbicyclo[2.2.1]heptane with a base, which proceeds through a substitution at the C3 position followed by a spontaneous, concerted ring-opening to yield cyclohexenyl derivatives. acs.org This transformation involves a trigonal bipyramidal intermediate formed during an SN2 displacement-ring-opening process. acs.org
Furthermore, the synthesis of oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols involves a mechanism with a double-nucleophilic displacement at a carbon center, facilitated by a proton-relay step. acs.org
Carbene chemistry provides a pathway to functionalize the bicyclo[2.2.1]heptane system, typically through addition to a double bond. For example, the addition of dibromocarbene to norbornene is a known method for creating a cyclopropane (B1198618) ring fused to the bicyclic framework. mcmaster.ca This reaction forms a tricyclic intermediate that can potentially undergo further intramolecular rearrangements, offering a route to more complex molecular architectures. The reactivity of carbenes with unsaturated derivatives of this compound would similarly lead to the formation of cyclopropanated products, whose subsequent transformations would be dictated by the substituents and reaction conditions.
Addition reactions are fundamental to the functionalization of unsaturated bicyclo[2.2.1]heptane derivatives. The stereochemical outcome of these reactions is typically controlled by the steric hindrance of the bicyclic frame.
Hydrogenation : Catalytic hydrogenation is commonly used to saturate double bonds within the bicyclo[2.2.1]heptane system. For instance, the double bond in 7-oxabicyclo[2.2.1]hept-5-ene derivatives can be reduced using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. mdpi.com This reaction proceeds stereoselectively, with hydrogen adding to the less hindered exo face of the molecule.
Hydroboration : The hydroboration-oxidation of olefins in the bicyclo[2.2.1]heptane system provides a method for the anti-Markovnikov cis-hydration of a double bond. thieme-connect.de The reaction exhibits a high degree of stereoselectivity, with the borane (B79455) reagent attacking the double bond from the sterically less hindered exo face. thieme-connect.de This approach has been applied in the synthesis of endo-7-azabicyclo[2.2.1]heptane-2-amine. nih.gov
Alkylation : Alkylation reactions are crucial for constructing more complex bicyclic structures. Novel bicyclic α-amino acids, including 1-azathis compound, have been synthesized via the alkylation of glycine-derived Schiff bases with cyclic ether electrophiles. nih.gov
Epoxidation : The double bond in norbornene and its derivatives is readily susceptible to epoxidation. Reagents such as hydrogen peroxide, often in the presence of a catalyst like ruthenium trichloride, or dimethyldioxirane (B1199080) can be used to form the corresponding epoxide. chemmethod.comresearchgate.net The epoxidation almost exclusively occurs on the less hindered exo face of the molecule, leading to the formation of the exo-epoxide. chemmethod.comacs.org
| Reaction Type | Reagent(s) | Substrate Example | Product Feature |
| Hydrogenation | H₂, Pd/C | 7-Oxabicyclo[2.2.1]hept-5-ene derivative | Saturated bicyclic ring |
| Hydroboration | Borane reagents (e.g., BH₃·THF), then H₂O₂/NaOH | Bicyclo[2.2.1]hept-2-ene | Exo-alcohol (anti-Markovnikov) |
| Alkylation | Cyclic ether electrophiles | Glycine-derived Schiff base | Formation of C-C bond to build bicyclic system |
| Epoxidation | H₂O₂, RuCl₃ or dimethyldioxirane | Norbornene | Exo-epoxide ring |
Stereochemical Aspects of Reactions
The rigid, cage-like structure of the bicyclo[2.2.1]heptane system creates two distinct faces for reaction: the exo face, which is on the same side as the one-carbon (C7) bridge, and the endo face, which is on the opposite side. libretexts.orglibretexts.org This structural feature leads to high stereoselectivity in many reactions.
In cycloaddition reactions, such as the Diels-Alder reaction, the dienophile preferentially approaches the diene from the less sterically hindered face. For the bicyclo[2.2.1]heptane system, the C7 bridge typically shields the endo face, causing reagents to attack from the exo face. youtube.com This steric hindrance is a primary factor governing π-facial stereoselectivity. cdnsciencepub.com
This principle of exo selectivity is a general feature and is not limited to cycloadditions. For example:
Reductions : The reduction of a ketone at the C2 position of a norbornane (B1196662) derivative often results in the preferential formation of the endo-alcohol, as the hydride reagent attacks from the less hindered exo face. youtube.com
Hydrolysis : High exo-facial selectivity has been observed in the selective monohydrolysis of dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylate derivatives. Even though the reaction center is one covalent bond away from the ring, the ester group on the exo face is hydrolyzed preferentially. nih.govresearchgate.net
Epoxidation : As mentioned previously, the epoxidation of norbornene occurs almost exclusively from the exo face. chemmethod.com
This pronounced stereochemical preference is a cornerstone of the reactivity of the bicyclo[2.2.1]heptane system, allowing for a high degree of control in the synthesis of its derivatives.
Control of Stereochemistry in Functionalization Reactions
The rigid bicyclo[2.2.1]heptane framework provides a unique scaffold for controlling stereochemistry in functionalization reactions. The fixed spatial arrangement of substituents allows for high levels of stereocontrol, which has been leveraged in various synthetic applications.
An organocatalytic formal [4+2] cycloaddition reaction has been developed to provide rapid access to functionalized bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org This method utilizes simple starting materials under mild, metal-free conditions, highlighting the potential for creating chiral bicyclic structures with high fidelity. rsc.org The steric effect of substituents in these reactions did not appear to play a significant role; instead, more electron-deficient nitroolefins proved to be better substrates, suggesting that electronic factors are predominant. rsc.org
Furthermore, directed palladium-catalyzed β-(hetero)arylation of the 7-oxabicyclo[2.2.1]heptane framework demonstrates complete diastereoselectivity. researchgate.net By using an 8-aminoquinoline (B160924) directing group, site-selective functionalization of C(sp³)-H centers can be achieved, yielding arylated products in high yields. researchgate.net The inherent strain within the bicyclic system is another factor that can be exploited. This strain can drive retro-condensation reactions in bridgehead-substituted bicyclo[2.2.1]hept-2-enes, leading to the stereoselective formation of highly functionalized cyclopentene, dihydrofuran, and pyrroline (B1223166) scaffolds. nih.gov
Electronic and Steric Effects on Reactivity
Influence of Bridgehead Substituents on Electron Density
Substituents at the bridgehead positions of the bicyclo[2.2.1]heptane system exert significant electronic effects that are transmitted through the rigid, saturated framework. The nature of this transmission has been investigated using computational and experimental methods, such as 19F NMR spectroscopy. semanticscholar.org
Studies on 4-substituted-bicyclo[2.2.1]hept-1-yl fluorides using DFT-GIAO and Natural Bond Orbital (NBO) analysis have shown that the 19F substituent chemical shifts (SCS) are best described by an electronegativity parameter. researchgate.net The most relevant molecular parameters appear to be the occupation number of the p-type fluorine lone pair and the occupation number of the C-F antibonding orbital. researchgate.net This suggests that in these rigid saturated systems, hyperconjugative interactions play a crucial role in determining the electronic effects, while electrostatic field effects seem to be relatively unimportant. researchgate.net The transmission of these electronic effects can influence the reactivity of the entire molecule. kyoto-u.ac.jp For instance, more electron-deficient nitroolefins have been shown to be more reactive electrophiles in cycloaddition reactions to form bicyclo[2.2.1]heptane systems. rsc.org
Bicyclic Effect and Nitrogen Inversion Barriers in Azabicyclic Systems
In nitrogen-containing analogues such as 7-azabicyclo[2.2.1]heptane, an unusually high barrier to nitrogen inversion-rotation (NIR) is observed. This phenomenon is known as the "bicyclic effect". nih.govresearchgate.net Research has shown that these NIR barriers increase as the ring size of nitrogen-bridged bicyclic systems decreases. nih.govresearchgate.net
The origin of this effect was investigated using the Natural Bond Orbital (NBO) approach. acs.org The analysis concluded that the high inversion barriers are primarily determined by the energy of the σ-orbitals of the Cα-Cβ bonds and the nitrogen lone pair. nih.govacs.org Therefore, the bicyclic effect is considered an extreme manifestation of a general dependence between the geometry of the Cα-N-Cα tripyramid and the NIR barrier in N-bridged bicyclic amines. nih.govresearchgate.net This relationship allows for the derivation of quantitative correlations between the amine geometry and the NIR barrier for a range of monocyclic and bicyclic amines. nih.gov
| Compound | Experimental NIR Barrier (kcal/mol) | Calculated NIR Barrier (MP2/6-31G*) (kcal/mol) |
|---|---|---|
| 7-azabicyclo[2.2.1]heptane | Data Not Available in Sources | Referenced as having unusually high barriers nih.govresearchgate.net |
| Tropane (8-Methyl-8-azabicyclo[3.2.1]octane) | Reinvestigated by DNMR nih.govresearchgate.net | Good accuracy with experimental values nih.govresearchgate.net |
Dynamic Equilibrium in Bicyclic Systems
The concept of dynamic equilibrium is fundamental in chemistry, describing states where compounds can interconvert between different conformations or structures. researchgate.net In bicyclic systems like bicyclo[2.2.1]heptane, this can manifest as conformational changes, though the rigid structure limits the degrees of freedom compared to more flexible acyclic or monocyclic systems.
For example, studies on 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid show that the molecule exhibits chirality due to the bridgehead carboxyl group, which is partially ordered and adopts a slightly asymmetric conformation. researchgate.net This partial disorder suggests the presence of conformational dynamics, even in a highly constrained system. In chemical biology, proteins and nucleic acids exist in a constant state of equilibrium between different conformations, a principle that is crucial for their biological function. researchgate.net Similarly, in organic chemistry, a compound existing in a dynamic equilibrium can serve as a versatile starting point for diversity-oriented synthesis, providing a driving force to create a library of different products from a single precursor. researchgate.net
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
NMR spectroscopy provides detailed information about the hydrogen and carbon environments within a molecule. For the bicyclo[2.2.1]heptane framework, the chemical shifts and coupling constants are highly dependent on the stereochemistry (endo vs. exo) and the position of substituents.
Analysis of a related compound, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride , reveals key features of the bicyclic core. unirioja.es In this analog, the protons on the bicyclic framework appear as multiplets in the ¹H NMR spectrum between δ 1.52 and 2.02 ppm, while the bridgehead proton (H4) is observed further downfield around δ 4.00 ppm. unirioja.es In the ¹³C NMR spectrum, the carbons of the bicyclic rings (C2, C3, C5, C6) resonate around δ 28.9-31.9 ppm, with the bridgehead carbons (C1, C4) appearing at δ 60.0 and 73.1 ppm, respectively. unirioja.es The carboxyl carbon (COO) signal is typically found significantly downfield, in this case at δ 171.4 ppm. unirioja.es
For Bicyclo[2.2.1]heptane-7-carboxylic acid, one would expect a distinct set of signals corresponding to its unique C₂ᵥ symmetry (if unsubstituted). The C7 proton would be a key diagnostic signal, alongside the bridgehead protons (C1, C4) and the methylene (B1212753) bridge protons (C2, C3, C5, C6).
| Carbon Position | Chemical Shift (δ, ppm) | Compound |
|---|---|---|
| C2, C3, C5, C6 | 28.9, 31.9 | 7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride unirioja.es |
| C1, C4 (Bridgehead) | 60.0, 73.1 | |
| COO (Carboxyl) | 171.4 |
IR spectroscopy is used to identify functional groups within a molecule. For any carboxylic acid, two characteristic absorptions are paramount: the O-H stretch of the carboxyl group and the C=O (carbonyl) stretch.
The gas-phase IR spectrum of the isomeric compound Bicyclo[2.2.1]heptane-2-carboxylic acid provides a useful reference. It shows a very broad absorption band for the O-H stretch from approximately 2500 to 3500 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids. The carbonyl (C=O) stretching vibration appears as a strong, sharp peak around 1700-1750 cm⁻¹. Additional peaks corresponding to C-H stretching of the alkane framework are observed just below 3000 cm⁻¹.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500 - 3500 | Very Broad |
| C-H Stretch (Alkane) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong, Sharp |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While the crystal structure for the parent this compound is not described in the available literature, extensive studies on its derivatives illuminate the key solid-state behaviors of this class of compounds.
Many bicyclo[2.2.1]heptane derivatives are chiral. In the solid state, this chirality governs how molecules pack. In a racemic mixture, enantiomers can pack together to form a centrosymmetric unit. For instance, the crystal structure of racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide reveals that its hydrogen-bonded dimers are composed of one of each enantiomer. ku.ac.ke This recognition between opposite enantiomers is a common feature in the crystal packing of racemic compounds. In enantiomerically pure crystals, the packing is necessarily different, with all molecules having the same absolute configuration. ku.ac.ke
The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its interactions are a dominant force in the crystal packing of these molecules. The most common motif is the formation of centrosymmetric dimers, where two carboxylic acid groups interact via a pair of O-H···O hydrogen bonds.
This classic dimer formation has been observed in the crystal structure of 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid , where the O···O distance is 2.639 Å. researchgate.net A similar centrosymmetric dimer is also seen in its unsaturated analog, (±)-7-oxobicyclo[2.2.1]hept-5-ene-2-endo-carboxylic acid . researchgate.net In other cases, where the classic dimer is sterically hindered or other functional groups are present, molecules can arrange into chains (catemers) through repeated intermolecular carboxyl-to-ketone or carboxyl-to-hydroxyl hydrogen bonds. researchgate.netbenthamopen.com For example, the structure of (±)-2-exo-Carboxy-2-endo-methyl-7-oxobicyclo[2.2.1]heptane exists as a tricyclic lactol that aggregates by forming hydroxyl-to-carbonyl hydrogen bonds. benthamopen.com
In the solid state, it is not uncommon for functional groups to exhibit positional disorder, where the group occupies two or more closely related positions in the crystal lattice. The carboxyl group in bicyclic acids has been shown to exhibit this phenomenon. In the crystal structures of both 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid and its unsaturated counterpart, the carboxyl group was found to be partially disordered. researchgate.net This can arise from slight rotational differences in the C-C(=O)O-H group, leading to an average electron density being observed during the X-ray diffraction experiment. A similar disorder was noted in the two independent molecules that form the asymmetric unit of (±)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid . researchgate.net
Conformational Dynamics of the Bicyclo[2.2.1]heptane Scaffold
The bicyclo[2.2.1]heptane framework, commonly known as the norbornane (B1196662) skeleton, is the foundational structure of this compound. This rigid, bridged-ring system exhibits unique conformational properties that are of significant interest in stereochemistry and medicinal chemistry. Its inherent structural rigidity and strain have profound implications for its chemical behavior and its utility as a scaffold in designing structurally defined molecules.
Distortion of the Norbornane Skeleton
The norbornane skeleton is a saturated bicyclic hydrocarbon that can be visualized as a cyclohexane (B81311) ring bridged between carbons 1 and 4 by a methylene group. This bridging enforces a boat conformation on the six-membered ring and introduces considerable strain compared to a simple cyclohexane. This inherent strain results in significant distortions from idealized bond angles and lengths.
Furthermore, the presence of sp²-hybridized centers, such as the carbonyl group in related keto-acids, introduces additional strain. The ideal angle for an sp² carbon is 120°, but the bicyclic system forces this angle to be much narrower, leading to what is known as angular hybridization strain. This can cause nonplanar distortions, where the atoms of a double bond or carbonyl group are pushed out of their preferred planar geometry. This phenomenon, sometimes referred to as pyramidalization, reflects the molecule's attempt to relieve strain.
| Parameter | Typical Value in Norbornane Skeleton | Ideal Value | Deviation and Consequence |
| C1-C7-C4 Bond Angle | ~96° | 109.5° (sp³) | Significant angle strain due to the methylene bridge. |
| C1-C2-C3 Bond Angle | ~103° | 109.5° (sp³) | Less deviation, but still indicative of a strained system. |
| Dihedral Angles | Eclipsed or near-eclipsed conformations | 60° (staggered) | Increased torsional strain throughout the scaffold. |
| C=O Angle (in keto-analogs) | < 120° | 120° (sp²) | High angular strain, leading to potential pyramidalization. |
This table presents generalized data on the distortion of the norbornane skeleton based on structural studies of bicyclo[2.2.1]heptane and its derivatives.
Conformational Constraints Imposed by the Bicyclic Structure
A defining characteristic of the bicyclo[2.2.1]heptane system is its extreme conformational rigidity. Unlike monocyclic systems like cyclohexane that can readily interconvert between chair and boat conformations, the norbornane scaffold is essentially "locked" into a single, rigid conformation. This lack of flexibility is a direct result of the methylene bridge connecting the 1 and 4 positions, which prevents ring flipping.
This conformational locking has several important consequences:
Limited Mobility: The atoms of the scaffold have very little freedom of movement, which means that substituents attached to the ring are held in well-defined spatial orientations. This property is highly valuable for designing molecules where the precise positioning of functional groups is critical for biological activity.
Predictable Geometry: The rigid three-dimensional structure allows chemists to use the bicyclo[2.2.1]heptane unit as a predictable building block or scaffold. By incorporating this moiety, it is possible to enforce specific conformations on adjacent molecular structures.
Stereochemical Control: The fixed geometry facilitates stereochemical control in chemical reactions, as reagents will preferentially approach the molecule from the less sterically hindered exo face.
The inherent rigidity makes the bicyclo[2.2.1]heptane framework an excellent template for studying structure-activity relationships, as it reduces the number of possible conformations a molecule can adopt, thereby simplifying the interpretation of biological data.
Conformational Studies of Peptides Incorporating Bicyclic Amino Acid Analogues
The conformational constraints of the bicyclo[2.2.1]heptane system are strategically exploited in peptide and peptidomimetic design. By synthesizing amino acid analogues that incorporate this rigid scaffold, researchers can induce specific and predictable secondary structures, such as β-turns and γ-turns, within a peptide backbone. These secondary structures are often crucial for the peptide's biological function, particularly its ability to bind to receptors or enzymes.
Several studies have demonstrated the utility of this approach:
Sugar-derived bicyclic amino acids have been used to construct conformationally restricted peptides. Molecular modeling and NMR studies of these molecules confirmed a very limited conformational mobility due to the bicyclic core.
Bicyclic analogues of the hormone alpha-melanotropin were designed to restrict the available backbone conformations as a means to identify the specific shapes that facilitate biological activity.
Sugar amino acids (SAAs) with rigid ring structures have been shown to act as potent turn inducers. Depending on the linkage and stereochemistry, different SAAs can effectively mimic β-turns or γ-turns when incorporated into cyclic peptides.
| Bicyclic Analogue Type | Peptide Context | Observed Conformational Effect | Reference |
| Arabinose-derived Bicyclic Azido Acid | Cyclic RGD Peptide | Very limited conformational mobility; induces a defined turn structure. | |
| Side chain-constrained Cysteine Analogue | alpha-Melanotropin (α-MSH) | Restricted backbone conformations, facilitating the identification of bioactive shapes. | |
| Sugar Amino Acid (SAA) with Pyranose Ring | Somatostatin Analogs | Induction of stable β-turn structures in the peptide backbone. | |
| Sugar Amino Acid (SAA4) | Model Peptide | Mimics a γ-turn conformation. |
This table summarizes findings from studies where bicyclic amino acid analogues were incorporated into peptides to control their conformation.
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic nature of Bicyclo[2.2.1]heptane-7-carboxylic acid. These methods, such as Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule, which is key to predicting its stability and chemical behavior. researchgate.net
The analysis of electron density distribution helps identify regions of the molecule that are electron-rich or electron-poor. In this compound, the carboxylic acid group is the most electronically active site. The oxygen atoms of the carboxyl group possess high electron density, making them nucleophilic centers and potential sites for hydrogen bonding. Conversely, the carbonyl carbon and the acidic proton are electrophilic. This distribution governs how the molecule interacts with other chemical species. Computational methods like Natural Population Analysis can be used to calculate atomic charges, quantifying these electronic characteristics and thus predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net
Molecular Orbital (MO) theory provides insights into the electronic structure and reactivity through the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For bicyclo[2.2.1]heptane derivatives, the HOMO is typically associated with the strained sigma bonds of the bicyclic framework or lone pairs on heteroatoms if present, while the LUMO is often centered on the functional groups. In the case of this compound, the LUMO is expected to be localized on the π* orbital of the carbonyl group in the carboxylic acid moiety. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity in cycloaddition or other reactions.
Computational Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly DFT calculations, is instrumental in elucidating the mechanisms of chemical reactions involving the bicyclo[2.2.1]heptane framework. researchgate.net For instance, theoretical studies on the Diels-Alder reaction, a common method for synthesizing this bicyclic system, can map out the entire reaction pathway. unirioja.es These studies calculate the energies of reactants, transition states, and products, providing a detailed energy profile of the reaction. This information helps in understanding the stereoselectivity and regioselectivity of the reaction, predicting the most likely product under different conditions. For this compound derivatives, computational models can investigate mechanisms such as esterification, amidation, or decarboxylation, guiding the design of efficient synthetic routes. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, quantum chemical calculations can predict its Infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and mass spectrometry fragmentation patterns. arxiv.org
Comparison with experimental spectra of related isomers, such as bicyclo[2.2.1]heptane-2-carboxylic acid, is a common practice for structural validation. nist.gov Furthermore, properties like the collision cross section (CCS), which is relevant in ion mobility-mass spectrometry, can be predicted computationally. These predictions provide valuable data points for identifying the compound in complex mixtures.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 141.09100 | 131.4 |
| [M+Na]+ | 163.07294 | 138.2 |
| [M-H]- | 139.07644 | 132.9 |
| [M+NH4]+ | 158.11754 | 157.3 |
| [M+K]+ | 179.04688 | 136.6 |
| [M+H-H2O]+ | 123.08098 | 127.8 |
| [M+HCOO]- | 185.08192 | 151.1 |
| [M+CH3COO]- | 199.09757 | 171.1 |
Applications in Advanced Organic Synthesis and Materials Science
Bicyclo[2.2.1]heptane-7-carboxylic Acid and Derivatives as Versatile Building Blocks
The rigid bicyclo[2.2.1]heptane framework, a defining feature of this compound and its derivatives, provides a robust and stereochemically defined scaffold that has proven invaluable in the field of organic synthesis. This unique structural motif allows for the precise spatial arrangement of functional groups, making it a powerful tool for the construction of complex molecular architectures and the exploration of chemical diversity.
This compound and its analogues serve as crucial starting materials for the synthesis of a wide array of complex organic molecules. The inherent strain and defined stereochemistry of the bicyclic system can be strategically exploited to facilitate intricate chemical transformations. For instance, these compounds have been utilized as synthons in the preparation of hydroxylated analogues of prostaglandins, which are vital in regulating physiological processes such as blood pressure and inflammation biosynth.com.
Furthermore, derivatives of this bicyclic system are instrumental in the synthesis of valuable alkaloids and other biologically active compounds. For example, N-benzoyl-7-azabicyclo[2.2.1]heptane, derived from a related carboxylic acid, is a precursor to epibatidine, a potent analgesic unirioja.es. The versatility of the bicyclo[2.2.1]heptane scaffold is also demonstrated in its use to create precursors for carbapenam-3-carboxylic acid methyl esters, which are key components of certain antibiotics unirioja.es. The strategic placement of a carboxylic acid group and a reactive double bond within the same molecule provides a versatile platform for a variety of chemical modifications .
| Precursor Molecule | Resulting Complex Molecule/Class | Reference |
| This compound | Hydroxylated prostaglandin analogues | biosynth.com |
| N-benzoyl-7-azabicyclo[2.2.1]heptane | Epibatidine | unirioja.es |
| N-Boc-7-azabicyclo[2.2.1]heptan-2-one-1-carboxylic acid methyl ester | Carbapenam-3-carboxylic acid methyl esters | unirioja.es |
The bicyclo[2.2.1]heptane framework is a privileged scaffold in both diversity-oriented synthesis (DOS) and target-oriented synthesis (TOS). In DOS, the goal is to create a wide range of structurally diverse molecules to explore broad areas of chemical space. The rigid and well-defined nature of the bicyclo[2.2.1]heptane core allows for the systematic and predictable introduction of various substituents, leading to the generation of libraries of novel compounds with potential biological activities encyclopedia.pubcam.ac.uk.
In TOS, the focus is on the efficient and stereocontrolled synthesis of a specific, often complex, target molecule. The bicyclo[2.2.1]heptane scaffold provides a robust platform for constructing key intermediates with the correct stereochemistry, significantly streamlining the synthetic route to the desired product acs.org. The development of efficient synthetic strategies for functionalized bicyclo[2.2.1]heptanes is of paramount importance for both DOS and TOS in the pursuit of new drug discovery acs.org. The functionalization of this scaffold can lead to the development of selective inhibitors for enzymes such as protein phosphatase 5 (PP5), which is implicated in tumor cell growth mdpi.com.
The demand for three-dimensional (3D) fragments in drug discovery has grown significantly, as these motifs can provide better spatial and conformational sampling compared to flat, aromatic structures. The bicyclo[2.2.1]heptane skeleton, with its inherent non-planar geometry, is an excellent starting point for the synthesis of such 3D fragments researchgate.netdtu.dk.
Directed palladium-catalyzed arylation of the 7-oxabicyclo[2.2.1]heptane framework has been shown to produce arylated and heteroarylated products with complete diastereoselectivity researchgate.net. Subsequent cleavage of directing groups yields small, bridged compounds that are valuable in fragment-based drug discovery. This approach allows for the creation of a diverse array of shapely molecules that can be used to probe the binding pockets of biological targets.
Role in the Development of Constrained Amino Acids and Peptidomimetics
The incorporation of rigid structural elements into peptides is a powerful strategy for controlling their conformation and enhancing their biological activity and stability. Bicyclo[2.2.1]heptane-based structures have emerged as important tools in the design of constrained amino acids and peptidomimetics.
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a conformationally restricted analogue of proline, a unique amino acid that often plays a critical role in the structure of peptides and proteins, particularly in the formation of beta-turns unirioja.esnih.gov. The bicyclic structure of Ahc locks the peptide backbone into a specific conformation, making it an attractive tool for studying the relationship between peptide conformation and biological activity unirioja.es.
The synthesis of Ahc has been achieved through various routes, including a key step involving a Diels-Alder reaction unirioja.esunirioja.es. Its incorporation into bioactive molecules has been shown to be a reasonable replacement for proline. For example, its inclusion in a boroarginine thrombin inhibitor resulted in a potent inhibitor, indicating that Ahc can effectively mimic the structural role of proline in a tripeptide mimetic acs.org.
The rigid framework of bicyclo[2.2.1]heptane derivatives makes them excellent scaffolds for inducing specific secondary structures in peptides, most notably beta-turns. Beta-turns are crucial for the folding of proteins and for mediating molecular recognition events.
When 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is incorporated into dipeptides, it can act as a potent inducer of a type I beta-turn, which includes a distorted amide bond nih.gov. This ability to enforce a specific turn conformation is highly valuable in the design of peptidomimetics that can mimic the bioactivity of larger peptides or proteins tamu.edu. The endo-cis-(2S,3R)-bicyclo[2.2.1]hept-5-en dicarbonyl unit, for instance, has been demonstrated to be an excellent reverse-turn molecular scaffold by virtue of its built-in U-shaped architecture acs.orgacs.org. Furthermore, linking a C-terminal 7-azabicyclo[2.2.1]heptane amine to an α-amino acid can favor a β-strand-like extended conformation researchgate.net.
Development of Bicyclic Lactam Peptidomimetics
The synthesis of conformationally constrained peptide mimics, or peptidomimetics, is a crucial area of medicinal chemistry, aimed at developing therapeutic agents with improved stability and efficacy. Bicyclic lactams, incorporating the rigid bicyclo[2.2.1]heptane scaffold, are attractive targets in this regard. While direct utilization of this compound in the synthesis of these peptidomimetics is not extensively documented, its structural framework is central to the design of such molecules. The synthesis of bicyclic lactams often involves the cyclization of amino acid precursors that possess the bicyclo[2.2.1]heptane skeleton. For instance, bicyclic lactam monomers can be synthesized from amino acid derivatives through processes that remove a small molecule, such as water, often by heating under vacuum mdpi.com.
One plausible synthetic route to bicyclic lactam peptidomimetics from this compound would involve its conversion to a suitable amino acid derivative. This could be achieved through a Curtius rearrangement of an acyl azide (B81097) derived from the carboxylic acid, which would yield an amine. Subsequent functional group manipulations could then lead to a bicyclic amino acid that can undergo intramolecular cyclization to form the desired bicyclic lactam. The rigid bicyclic framework is expected to impart a well-defined conformation to the resulting peptidomimetic, which can be advantageous for binding to biological targets.
Polyfunctionalized Azabicyclic Peptidomimetics via Ugi Reactions
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity and is particularly well-suited for the synthesis of peptide-like structures. beilstein-journals.org While direct application of this compound in this context is not prominent, a close structural analog, 7-azabicyclo[2.2.1]heptane-2-carboxylic acid, has been successfully employed in intramolecular Ugi reactions to produce polyfunctionalized azabicyclic peptidomimetics. sgst.cn
In this approach, the bicyclic β-amino acid serves as a bifunctional component, containing both the amine and carboxylic acid functionalities required for the Ugi reaction. The reaction of this amino acid with an aldehyde, an isocyanide, and a fourth component can lead to a diverse array of complex azabicyclic structures. The rigid 7-azabicyclo[2.2.1]heptane scaffold directs the stereochemical outcome of the reaction and imparts conformational constraint on the resulting peptidomimetic. A novel intramolecular Ugi reaction with 7-azabicyclo[2.2.1]heptane derivatives, followed by post-condensation acylations, has been shown to be a viable entry to these azanorbornyl peptidomimetics. rug.nl This methodology highlights the potential of using bicyclic amino acids derived from the bicyclo[2.2.1]heptane framework as key building blocks in the combinatorial synthesis of novel peptidomimetic libraries.
Catalysis and Ligand Design
The unique stereochemical and conformational properties of the bicyclo[2.2.1]heptane scaffold make it an excellent platform for the design of chiral auxiliaries and ligands for asymmetric catalysis.
Bicyclo[2.2.1]heptane Scaffolds as Chiral Auxiliaries
Chiral auxiliaries are instrumental in asymmetric synthesis for controlling the stereochemical outcome of a reaction. The bicyclo[2.2.1]heptane framework is the basis for several well-known chiral auxiliaries, such as bornanesultam. rsc.org Derivatives of bicyclo[2.2.1]heptane carboxylic acids have also been explored for this purpose. For example, amides derived from bicyclo[2.2.1]heptane-2-carboxylic acid and chiral amino acid esters have been utilized as chiral auxiliaries in asymmetric Diels-Alder reactions. unirioja.es
In a representative study, N-[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-ylcarbonyl]-N-methyl-(S)-alanine methyl ester was used as a chiral dienophile. The rigid bicyclic moiety effectively shields one face of the dienophile, leading to a high degree of stereocontrol in the cycloaddition reaction. unirioja.es This demonstrates the principle that the well-defined three-dimensional structure of the bicyclo[2.2.1]heptane system can be effectively transmitted to a reactive center to induce asymmetry.
| Chiral Auxiliary Application | Reaction Type | Outcome |
| N-Acryloyl derivatives of amino acids attached to a bicyclo[2.2.1]heptane moiety. unirioja.es | Asymmetric Diels-Alder Reaction | High diastereofacial selectivity. unirioja.es |
Design of Chiral Ligands for Transition-Metal Catalysis
The development of novel chiral ligands is a cornerstone of progress in asymmetric transition-metal catalysis. The bicyclo[2.2.1]heptane skeleton has been incorporated into various successful ligand designs. acs.org For instance, chiral phosphine ligands based on this scaffold have been shown to be effective in a range of asymmetric transformations. beilstein-journals.org
A synthetic strategy to access such ligands from this compound could involve the reduction of the carboxylic acid to the corresponding alcohol, bicyclo[2.2.1]heptane-7-methanol. This alcohol can then be converted to a halide or a sulfonate, which can subsequently be displaced by a phosphide anion to introduce the phosphine moiety. The inherent chirality of the bicyclic backbone can be translated to the catalytic center, influencing the enantioselectivity of the reaction. Chiral phosphines with a rigid bridged [2.2.1] bicyclic structure have been successfully employed in asymmetric [3 + 2] annulations. beilstein-journals.org
| Ligand Type | Catalytic Application |
| Chiral bicyclic phosphines. beilstein-journals.org | Asymmetric [3 + 2] annulations of allenoates with electron-deficient olefins. beilstein-journals.org |
Constrained Amino Acids as Rigid Ligands and Organocatalysts in Asymmetric Reactions
Conformationally constrained amino acids are valuable tools in the design of catalysts and ligands due to their reduced conformational flexibility, which can lead to higher stereoselectivity in asymmetric reactions. Amino acid derivatives based on the bicyclo[2.2.1]heptane framework have been investigated as organocatalysts. For example, derivatives of 2-azabicyclo[2.2.1]heptane have been used in stereoselective aldol reactions. mdpi.com
These bicyclic amino acids, considered as rigid analogues of proline, can act as chiral catalysts in a variety of transformations. The constrained bicyclic structure creates a well-defined chiral environment around the active site, enabling effective stereochemical control. While the focus has often been on the aza-bicyclic systems, the underlying principle of using the rigid bicyclo[2.2.1]heptane skeleton to enforce a specific conformation is broadly applicable. An organocatalytic formal [4 + 2] cycloaddition reaction has been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates, highlighting the utility of organocatalysis in accessing these chiral scaffolds. rsc.orgrsc.org
| Organocatalyst Type | Asymmetric Reaction |
| 2-Azabicyclo[2.2.1]heptane derivatives. mdpi.com | Aldol Reaction. mdpi.com |
| Chiral tertiary amine. rsc.org | Formal [4 + 2] Cycloaddition. rsc.org |
Haptens for Eliciting Catalytic Antibodies
Catalytic antibodies, or abzymes, are antibodies that have been engineered to catalyze a specific chemical reaction. The generation of catalytic antibodies relies on the design of a hapten that mimics the transition state of the desired reaction. The rigid and well-defined structure of bicyclo[2.2.1]heptane derivatives makes them excellent candidates for use as haptens.
A functionalized rigid bicyclo[2.2.1]heptane has been synthesized and proposed as a useful hapten for eliciting catalytic antibodies. acs.orgacs.org In another study, endo-(3-amino-2-hydroxy)bicyclo[2.2.1]-heptane-7-anti-carboxylic acid was synthesized as part of a dipeptide hapten designed to elicit antibodies with sequence-specific protease activity. nih.gov The rationale behind using this bicyclic structure is that the constrained framework can mimic the distorted geometry of a peptide bond in the transition state of hydrolysis. nih.gov By immunizing with such a hapten, the resulting antibodies are expected to have a binding pocket that stabilizes the transition state of the reaction, thereby accelerating the reaction rate.
| Hapten Structure | Target Reaction |
| Functionalized rigid bicyclo[2.2.1]heptane. acs.orgacs.org | General catalytic applications. |
| endo-(3-amino-2-hydroxy)bicyclo[2.2.1]-heptane-7-anti-carboxylic acid. nih.gov | Sequence-specific peptide bond hydrolysis. nih.gov |
Polymer Chemistry and Advanced Materials Applications
Following a comprehensive review of scientific literature, including research articles and patent databases, there is no specific information available regarding the direct application of this compound as a monomer for polymer synthesis or in the engineering of advanced materials. The available research on polymers derived from the bicyclo[2.2.1]heptane (also known as norbornane) framework consistently involves derivatives of this core structure, rather than the specified this compound.
These derivatives typically possess functionalities that facilitate polymerization, such as:
Unsaturation (a double bond in the bicyclic ring) for Ring-Opening Metathesis Polymerization (ROMP).
Additional carboxylic acid or anhydride (B1165640) groups (e.g., dicarboxylic acids or tetracarboxylic dianhydrides) for creating polyesters or polyimides.
Other reactive groups suitable for various polymerization techniques.
The primary documented role of this compound in the scientific literature is as a chiral building block or synthon for the synthesis of complex organic molecules, such as prostaglandin analogues and intermediates for antibiotics. biosynth.com
Consequently, the following subsections cannot be populated with scientifically accurate and specific data as per the strict constraints of the request.
Monomers for Polymer Synthesis
No research data was found that details the use of this compound as a monomer in polymerization reactions such as polycondensation or ring-opening polymerization.
Engineering Materials with Specific Properties
As there is no information on polymers being synthesized from this compound, there are no corresponding research findings on the properties of such materials or their specific applications in materials science.
Supramolecular Chemistry Involving Bicyclo 2.2.1 Heptane 7 Carboxylic Acid and Analogues
Design of Supramolecular Scaffolds
The design of supramolecular scaffolds using bicyclo[2.2.1]heptane-7-carboxylic acid is fundamentally based on the intrinsic properties of the norbornane (B1196662) cage. This framework is not only rigid and sterically demanding but also chiral, offering a fixed and predictable geometry for the assembly of larger structures. The carboxylic acid group at the C7 position acts as a crucial vector for directed, non-covalent interactions, primarily through hydrogen bonding.
The key design principles for creating supramolecular scaffolds from this molecule include:
Rigidity and Preorganization: The bicyclo[2.2.1]heptane skeleton locks the substituents in well-defined spatial orientations. This conformational rigidity minimizes the entropic penalty upon assembly, making the formation of ordered structures more favorable. This pre-organized framework is a significant advantage in designing predictable molecular assemblies. researchgate.net
Directional Interactions: The carboxylic acid functionality is a reliable and highly directional hydrogen-bond donor and acceptor. This allows for the programmed assembly of molecules into specific, extended networks.
Stereochemical Control: The chirality of the bicyclo[2.2.1]heptane unit can be exploited to introduce stereochemical information into the resulting supramolecular structures, which is critical for applications in chiral recognition and asymmetric catalysis.
Researchers have utilized analogous bicyclic dicarbonyl units to create reverse-turn molecular scaffolds in peptides. acs.org These studies demonstrate that the rigid bicyclic framework can enforce specific conformations in attached molecular chains, a principle that is directly applicable to scaffolds designed from the 7-carboxylic acid derivative. By replacing or functionalizing the carboxylic acid group, the scaffold can be adapted to bind specific guests or to assemble into more complex architectures like molecular ribbons or sheets, as seen in related norborneno peptide analogues. acs.org
| Principle | Description | Supramolecular Implication |
|---|---|---|
| Structural Rigidity | The bicyclic cage structure is conformationally locked, preventing free rotation around C-C bonds. | Provides a pre-organized and predictable geometry for attached functional groups, reducing the entropic cost of assembly. |
| Defined Vector for Interaction | The C7-COOH bond projects away from the bulk of the bicyclic system at a defined angle. | Enables highly directional and predictable hydrogen bonding for the construction of 1D, 2D, or 3D networks. |
| Chirality | The inherent chirality of the bicyclic framework can be used to create chiral environments. | Allows for the development of scaffolds for enantioselective recognition and catalysis. |
| Functionalizability | The carboxylic acid group can be readily converted to other functional groups (e.g., amides, esters). | Permits the tuning of the scaffold's electronic and steric properties to achieve specific functions. |
Host-Guest Chemistry with Bicyclic Systems
While specific studies detailing the host-guest chemistry of this compound are not extensively documented, the structural characteristics of the molecule provide a strong basis for its potential application in this area. Host-guest chemistry relies on molecular recognition, where a host molecule selectively binds a guest molecule through non-covalent interactions. The rigid bicyclic framework is an ideal platform for constructing hosts with well-defined cavities.
The potential for host-guest interactions involving this system can be considered in two main scenarios:
As a Component of a Larger Host: this compound can be used as a building block to construct larger macrocyclic or cage-like host molecules. In such a design, multiple bicyclic units would be linked together, using the carboxylic acid as a handle for covalent bond formation. The rigid nature of the bicyclic units would contribute to the formation of a pre-organized cavity capable of encapsulating small molecular guests. The size and shape of the cavity could be tuned by the choice of linking units. Studies on related azoalkanes have shown that the size of the bicyclic system (e.g., bicyclo[2.2.1]heptane vs. bicyclo[2.2.2]octane) plays a critical role in the ability to form inclusion complexes with hosts like cucurbituril, highlighting the importance of steric fit. researchgate.net
As a Guest Molecule: The compact and structurally defined nature of this compound makes it a suitable guest for larger host molecules such as cyclodextrins, calixarenes, or synthetic molecular cages. The carboxylic acid group would provide a specific interaction point (e.g., hydrogen bonding) to anchor the guest within the host's cavity, while the hydrophobic bicyclic body would engage in van der Waals interactions.
The principles of molecular recognition that would govern such interactions are summarized in the following table.
| Interaction Type | Description | Role of this compound |
|---|---|---|
| Hydrogen Bonding | Interaction between the carboxylic acid proton and a hydrogen bond acceptor on the host, or between the carbonyl oxygen and a hydrogen bond donor. | Provides specificity and directionality to the binding event. |
| Van der Waals Forces | Non-specific attractive forces between the hydrophobic bicyclic framework and the nonpolar regions of a host's cavity. | Contributes to the overall stability of the host-guest complex. |
| Steric Complementarity | The shape and size of the bicyclic guest must fit within the host's cavity. | A key determinant of binding selectivity; the rigid shape of the bicyclic system allows for high shape selectivity. |
| Chiral Recognition | A chiral host can preferentially bind one enantiomer of the chiral bicyclic acid over the other. | Enables enantioselective separation or sensing applications. |
Self-Assembly Processes and Hydrogen Bonding Networks
The self-assembly of this compound in the solid state is predominantly driven by the formation of hydrogen bonds between the carboxylic acid groups. Carboxylic acids commonly form highly stable, centrosymmetric dimers through a pair of O—H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This dimerization is a robust and predictable mode of self-assembly.
Crystal structure analyses of closely related bicyclic carboxylic acids, such as 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid, confirm this behavior. In these structures, the molecules pair up to form centrosymmetric hydrogen-bonded dimers. researchgate.netresearchgate.net The O···O distance in these dimers is typically around 2.64 Å, indicative of strong hydrogen bonds. researchgate.net This dimerization effectively creates a new, larger supramolecular synthon with a well-defined geometry, which then packs into the crystal lattice.
Beyond simple dimerization, more complex hydrogen-bonding networks can also form. For instance, in the presence of other hydrogen-bonding functionalities, such as in 2-exo-hydroxy-7-methylbicyclo[2.2.1]heptane-7-syn-carboxylic acid, infinite chains can be formed through intermolecular hydrogen bonds. researchgate.net Similarly, studies on norbornene dicarboxylic acid derivatives have shown that these molecules can self-assemble into highly ordered hydrogen-bonded molecular ribbons. acs.org
Based on the extensive research on analogous compounds, the self-assembly of this compound is expected to be dominated by the formation of the classic carboxylic acid dimer. The key parameters of this interaction, inferred from related structures, are presented below.
| Parameter | Typical Value | Significance |
|---|---|---|
| O—H···O Bond Type | Intermolecular | Connects two separate molecules. |
| Graph Set Motif | R²₂(8) | Indicates a ring structure formed by two donors and two acceptors involving eight atoms. |
| O···O Distance | 2.63 - 2.66 Å | This short distance signifies a strong hydrogen bond. researchgate.net |
| O—H···O Angle | ~170-180° | A nearly linear angle, which is characteristic of strong, directional hydrogen bonds. |
| Resulting Supramolecular Structure | Centrosymmetric Dimer | The primary building block for the extended solid-state structure. |
This predictable self-assembly into robust dimeric units makes this compound a reliable component for crystal engineering and the bottom-up construction of functional supramolecular materials.
Advanced Analytical and Methodological Developments
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the separation of Bicyclo[2.2.1]heptane-7-carboxylic acid from reaction mixtures and for the assessment of its enantiomeric purity. Both gas and liquid chromatography have been effectively utilized for bicyclic compounds.
Gas Chromatography (GC): For volatile derivatives of this compound, such as its methyl ester, GC is a powerful analytical tool. Enantiomeric separation can be achieved through the use of chiral stationary phases or by derivatizing the molecule with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. tandfonline.com Research on related bicyclo[2.2.1]heptane structures has shown that reagents like (R)-(+)-α-methylbenzylamine are effective for resolving keto-acid derivatives, allowing for the determination of absolute configuration and enantiomeric purity. tandfonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. Chiral stationary phases (CSPs) are commonly employed for direct enantiomeric separation. Studies on analogous bicyclic amino acids have demonstrated excellent resolutions using CSPs based on macrocyclic antibiotics like teicoplanin in a reversed-phase mode. mst.edu The separation efficiency is influenced by parameters such as the organic modifier in the mobile phase, temperature, and flow rate. mst.edu For instance, a method developed for a related tricyclic acid utilized a Chiralcel OD-H column with a mobile phase of n-hexane–2-propanol–trifluoroacetic acid to achieve baseline resolution. researchgate.net
| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Application Note | Reference |
|---|---|---|---|---|---|
| Gas Chromatography (GC) | OV-1 Capillary Column | Helium/Nitrogen | Flame Ionization Detector (FID) | Used for diastereomeric derivatives of related hydroxy esters and keto acids. tandfonline.com | tandfonline.com |
| High-Performance Liquid Chromatography (HPLC) | Chiralcel OD-H | n-hexane–2-propanol–trifluoroacetic acid (85:15:0.1 v/v) | Photodiode Array (PDA), Optical Rotation | Achieved baseline enantiomeric resolution for a related tricyclic acid. researchgate.net | researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Teicoplanin-based CSP | Hydro-organic (Methanol/Ethanol in water) | UV Detector | Effective for enantiomeric separation of amino acids with a bicyclo[2.2.1]heptane skeleton. mst.edu | mst.edu |
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a primary technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.
When analyzed by electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation, producing a unique pattern of ions. The fragmentation of its methyl ester analogue, bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester, shows characteristic losses. plymouth.ac.uk A prominent fragmentation pathway for carboxylic acids, in general, involves the cleavage of bonds adjacent to the carbonyl group, leading to the loss of the hydroxyl group (M-17) or the entire carboxyl group (M-45). libretexts.org For the bicyclo[2.2.1]heptane structure, fragmentation across the bicyclic rings is also observed. plymouth.ac.uk The mass spectrum of the related bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester shows an abundant ion at m/z 67, corresponding to a C₅H₇⁺ fragment. plymouth.ac.uk
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments. Predicted mass-to-charge ratios (m/z) for various adducts of this compound can be calculated to aid in identification. uni.lu
| Adduct Type | Predicted m/z | Ion Formula |
|---|---|---|
| [M+H]⁺ | 141.09100 | C₈H₁₃O₂⁺ |
| [M+Na]⁺ | 163.07294 | C₈H₁₂NaO₂⁺ |
| [M-H]⁻ | 139.07644 | C₈H₁₁O₂⁻ |
| [M+NH₄]⁺ | 158.11754 | C₈H₁₆NO₂⁺ |
Spectroscopic Methods for In Situ Reaction Monitoring
Monitoring the progress of chemical reactions in real-time, or in situ, is critical for optimizing reaction conditions and understanding mechanisms. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are well-suited for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a particularly powerful tool for monitoring reactions involving this compound. The progress of a synthesis can be tracked by observing the disappearance of signals corresponding to starting materials and the appearance of new signals for the product. wiley-vch.de For example, during the synthesis of the carboxylic acid, the distinct chemical shift of the acidic proton (typically >10 ppm) can be monitored. Similarly, changes in the signals of the bridgehead protons or the proton at C7 would indicate the formation of the target bicyclic system. unirioja.es
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to follow a reaction by monitoring changes in the vibrational frequencies of functional groups. The formation of this compound can be confirmed by the appearance of a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1700 cm⁻¹). nist.gov Probes that can be inserted directly into a reaction vessel allow for continuous data collection without the need for sampling.
| Method | Key Signal/Region | Functional Group | Indication | Reference |
|---|---|---|---|---|
| ¹H NMR | δ > 10 ppm | Carboxylic Acid (-COOH) | Formation of the acid product. | |
| ¹³C NMR | δ ≈ 170-185 ppm | Carbonyl Carbon (-C OOH) | Confirmation of the carboxylic acid group. | unirioja.es |
| FTIR | ~1700 cm⁻¹ | Carbonyl Stretch (C=O) | Appearance of the carboxylic acid. | nist.gov |
| FTIR | 2500-3300 cm⁻¹ (broad) | Hydroxyl Stretch (O-H) | Appearance of the carboxylic acid. | nist.gov |
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The development of new and more efficient ways to synthesize bicyclo[2.2.1]heptane derivatives is a primary focus of ongoing research. A significant trend is the increasing use of biocatalysis to achieve high efficiency and enantioselectivity. For example, enzymatic resolutions are being employed to shorten synthetic routes and improve sustainability. acs.org Lipases, in particular, have shown great promise. The desymmetrization of prochiral or meso-diesters using enzymes like Candida antarctica lipase (B570770) B (Novozym 435) or Pseudomonas cepacia lipase can produce valuable monoester building blocks in high yields (82% and 78% respectively), reducing the number of synthetic steps required. acs.org
Beyond biocatalysis, classic reactions are being refined for greater efficiency. The Diels-Alder reaction, a cornerstone for constructing the bicyclic core, remains a key area of development. unirioja.es Methodologies that improve yields and stereocontrol of this reaction are continuously being explored. Furthermore, strategies like one-pot syntheses, which combine multiple reaction steps (such as oxidation, ring-opening, and cyclization) into a single continuous process, are being developed to reduce waste, simplify operations, and lower production costs for complex derivatives.
Development of Advanced Catalytic Applications
The unique bicyclo[2.2.1]heptane framework is finding new roles in the development of advanced catalytic systems. Derivatives of this scaffold are being investigated as components in organocatalysis and as ligands in transition-metal catalysis. An organocatalytic formal [4+2] cycloaddition reaction has been developed to produce bicyclo[2.2.1]heptane-1-carboxylates with high enantioselectivity (95–99% ee). researchgate.net
A particularly promising area is the use of norbornene-type structures in palladium-catalyzed reactions. These systems enable challenging C-H activation and functionalization reactions. For instance, a binary catalytic system combining an Al(III) complex and a bromide salt has proven effective for synthesizing related oxa- and aza-bicyclo[2.2.1]heptanes from cyclic γ-epoxy-alcohols, showcasing high diastereocontrol. acs.org Such catalytic advancements open doors to creating complex molecules that were previously difficult to access.
Further Elucidation of Complex Reaction Mechanisms (e.g., concerted vs. diradical nature of rearrangements)
Understanding the intricate mechanisms of reactions involving bicyclic systems is crucial for controlling reaction outcomes and designing new transformations. A key area of investigation is the concerted versus stepwise (diradical) nature of rearrangements and cycloadditions. researchgate.net The rigid geometry of the bicyclo[2.2.1]heptane skeleton provides an excellent model system for these studies.
For example, the denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives has been studied to understand the pathways leading to either cycloalkenes or cyclopentyl-1,3-diradical species. researchgate.net Computational studies, such as Density Functional Theory (DFT), are becoming indispensable tools. DFT calculations have been used to unveil the mechanism for stereospecific syntheses, showing that the rate-determining step can be the release of N₂ to form a 1,4-biradical, which then collapses without a barrier to form the product. acs.org Similarly, the Fritsch–Buttenberg–Wiechell rearrangement in polycyclic systems is being studied to understand the equilibrium between alkylidene carbenes and strained alkynes, which was previously thought to be thermodynamically inaccessible. nih.gov These fundamental investigations provide insights that can be applied to a broad range of organic transformations.
Expansion into Novel Materials Science Applications
The rigid and well-defined three-dimensional structure of the bicyclo[2.2.1]heptane scaffold makes it an attractive building block for novel materials. Research is expanding into its use in polymers, hydrogels, and other advanced materials. The carboxylic acid and amide functionalities can serve as anchor points for incorporating the molecule into larger structures. evitachem.com
One of the most exciting applications is in the field of biomaterials, particularly in the creation of hydrogels for tissue engineering. Norbornene-functionalized polymers are key components in these systems, often polymerized through highly efficient thiol-ene "click" chemistry. This approach has been used to create synthetic mimics of the extracellular matrix and hydrogel scaffolds that can support cell growth and tissue formation. These materials are being explored for applications such as creating artificial skin constructs and scaffolds for liver tissue engineering. The defined structure of the bicyclic unit contributes to the mechanical properties and stability of the resulting hydrogels.
Investigating Biological Mimicry Beyond Proline Analogues
While 7-azabicyclo[2.2.1]heptane carboxylic acids are well-established as rigid mimics of the amino acid proline, future research is exploring broader applications in biological mimicry. u-tokyo.ac.jpucl.ac.uk The conformational rigidity of the scaffold is being leveraged to design molecules that mimic the transition states of enzymatic reactions or the specific conformations of biomolecules like carbohydrates. rsc.org
This approach has led to the development of norbornane-based derivatives as potential inhibitors of sugar-processing enzymes (glycosidases) by mimicking the shape of the sugar ring in its transition state. rsc.org Furthermore, the scaffold is being used to create complex, three-dimensional structures for use as artificial enzyme mimics ("micro-aldolases") and as frameworks for presenting functional groups in a precise spatial arrangement to interact with biological targets. ucl.ac.uk This moves beyond simple amino acid substitution to the creation of sophisticated functional molecules.
Addressing Challenges in Enantioselective Synthesis for Broad Applicability
Achieving high enantioselectivity in the synthesis of substituted bicyclo[2.2.1]heptanes remains a significant challenge, but one that is critical for their application in pharmaceuticals and as chiral catalysts. google.com Research is focused on developing robust and scalable methods to access single enantiomers of these complex molecules.
Several promising strategies are emerging. Asymmetric catalysis, including both organocatalysis and transition-metal catalysis, is at the forefront. researchgate.netoxfordabstracts.com Chiral phosphoric acid-catalyzed ring-opening of meso-epoxides has been developed to produce a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities. researchgate.net Additionally, biocatalytic methods, such as enzymatic resolutions, are proving to be powerful tools for separating enantiomers on a large scale. acs.org The development of substrate-controlled reactions, where the stereochemistry of the starting material directs the outcome of the reaction, is another important avenue for achieving high diastereoselectivity in intermediates. thieme-connect.com Overcoming these synthetic hurdles will be key to unlocking the full potential of these versatile bicyclic compounds.
Q & A
Q. What are the established synthetic routes for bicyclo[2.2.1]heptane-7-carboxylic acid?
The compound is typically synthesized via hydrogenation of unsaturated precursors. For example, hydrogenating bicyclo[2.2.1]hept-2-ene-7-carboxylic acid (or its esters) using 5% palladium on charcoal in ethanol yields the saturated acid. Purification is achieved through sublimation (85°C, 5 mm Hg), with purity confirmed by infrared spectroscopy (absence of double-bond signals) and comparison to literature melting points . Gas chromatography (e.g., Carbowax column at 170°C) can resolve isomeric esters, ensuring product homogeneity .
Q. How is structural confirmation and purity assessed for this compound?
Key methods include:
- Infrared (IR) spectroscopy : Monomeric and dimeric -COOH stretching bands (5.71–5.87 µm) and absence of C=C stretches confirm saturation .
- Gas chromatography-mass spectrometry (GC-MS) : Used to verify ester derivatives and detect trace impurities .
- Sublimation : Ensures high purity by removing non-volatile byproducts .
Q. What are the primary challenges in isolating this compound from reaction mixtures?
Competing dimerization of the carboxylic acid group and residual solvent retention are common issues. Sublimation under reduced pressure (85°C, 5 mm Hg) mitigates these problems, while IR analysis monitors dimer-to-monomer ratios .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[2.2.1]heptane-7-carboxylates be achieved?
Organocatalytic formal [4+2] cycloaddition reactions enable enantioselective synthesis. For example, using chiral catalysts, bicyclo[2.2.1]heptane-1-carboxylates are generated with >90% enantiomeric excess (e.e.), providing access to intermediates for prostaglandins or jasmonate derivatives . Methodological optimization includes solvent polarity adjustments and catalyst loading studies .
Q. How can microbial systems be leveraged for asymmetric hydroxylation of this compound?
Screening microbial strains (e.g., Bacillus thuringiensis or Aspergillus awamori) enables regioselective hydroxylation at the 2-position, yielding (1R)-2-hydroxy derivatives with 75–90% e.e. Key steps include:
- Substrate preparation as methyl esters to enhance microbial uptake .
- Fermentation condition optimization (pH, temperature) to maximize enantiopurity .
Q. What computational approaches are used to predict the reactivity of this compound derivatives?
Density functional theory (DFT) studies model strain energy and substituent effects on reaction pathways. For example, the bicyclic framework’s rigidity influences hydrogenation kinetics, while electron-withdrawing groups stabilize intermediates in cycloadditions .
Q. How should contradictory data in catalytic hydrogenation yields be addressed?
Discrepancies in reported yields (e.g., 38% vs. 98%) may arise from:
- Catalyst poisoning : Trace impurities in substrates can deactivate palladium; pre-treatment with activated charcoal is recommended .
- Solvent effects : Ethanol vs. methanol impacts hydrogen solubility and reaction rates .
- Reaction monitoring : Real-time GC-MS or in-situ IR ensures endpoint accuracy .
Q. What are best practices for documenting synthetic protocols involving this compound?
Follow guidelines for rigorous experimental reporting:
- Reproducibility : Include detailed catalyst activation steps, solvent purification methods, and sublimation conditions .
- Data transparency : Publish chromatograms, spectral data (IR, NMR), and crystallographic files as supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
